molecular formula C12H22ClNO2 B2861876 Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride CAS No. 1956311-18-4

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride

Cat. No.: B2861876
CAS No.: 1956311-18-4
M. Wt: 247.76
InChI Key: CVGPSARRUQWWAB-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves the reaction of a suitable spirocyclic amine with ethyl chloroformate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: Spirocyclic amine and ethyl chloroformate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.

    Product Isolation: The product is isolated by standard workup procedures, including extraction, washing, and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity .

Biological Activity

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a bicyclic compound notable for its spiro structure, integrating a nitrogen atom within a decane ring system. Its unique structural properties and potential biological activities make it an important subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's general formula is C12H19NO2C_{12}H_{19}NO_2, characterized by an ethyl ester functional group at the carboxylate position. This configuration allows for diverse interactions with biological targets, potentially leading to various therapeutic effects.

Property Description
Molecular FormulaC12H19NO2C_{12}H_{19}NO_2
Structure TypeSpirocyclic
Functional GroupsEthyl ester, amine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways, contributing to its therapeutic potential.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to downstream biological effects.

Biological Activities

Research indicates that Ethyl 2-azaspiro[4.5]decane-3-carboxylate exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research suggests potential anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.
  • Neuroprotective Effects : Similar compounds in the azaspiro family have demonstrated neuroprotective activities, indicating a possible role for this compound in neurodegenerative disease treatment.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial effects of the compound against several bacterial strains, demonstrating significant inhibition at varying concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Study 2: Anticancer Efficacy

In vitro studies evaluated the compound's effect on cancer cell lines, revealing a dose-dependent reduction in cell viability.

Cell Line IC50 (µM)
MCF-7 (Breast)15 µM
HeLa (Cervical)10 µM

Comparative Analysis with Similar Compounds

Ethyl 2-azaspiro[4.5]decane-3-carboxylate can be compared with other azaspiro compounds to understand its unique properties better:

Compound Name Structural Features Notable Activities
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylateContains a keto group at position 3Antimicrobial properties
8-Oxa-2-azaspiro[4.5]decaneOxygen atom incorporated into the ringPotential neuroprotective effects
Ethyl 1-acetyl-8-oxa-1-azaspiro[4.5]decaneAcetyl group at position 1Antitumor activity

Properties

IUPAC Name

ethyl 2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12;/h10,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPSARRUQWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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